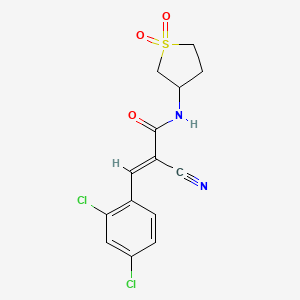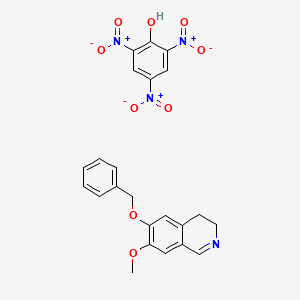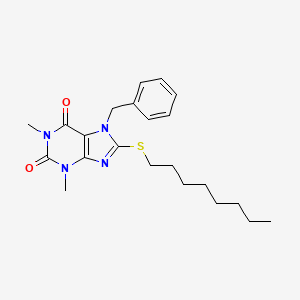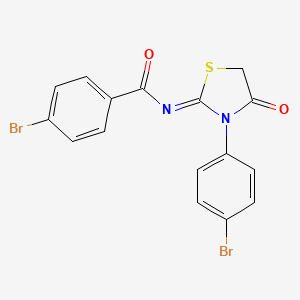![molecular formula C9H11NO4S B11970164 Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 7205-84-7](/img/structure/B11970164.png)
Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, 1-[(1-metiletil)sulfonil]-4-nitro-: es un compuesto orgánico caracterizado por un anillo de benceno sustituido con un grupo nitro en la posición para y un grupo isopropilsulfonilo en la posición meta
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Nitración del benceno: La síntesis comienza con la nitración del benceno para formar nitrobenceno. Esto se logra típicamente tratando el benceno con una mezcla de ácido sulfúrico concentrado y ácido nítrico a una temperatura de alrededor de 50 °C.
Sulfonación: El nitrobenceno se somete luego a sulfonación utilizando cloruro de isopropilsulfonilo en presencia de una base como la piridina. La reacción se lleva a cabo a temperatura ambiente para producir Benceno, 1-[(1-metiletil)sulfonil]-4-nitro-.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de separación.
Análisis De Reacciones Químicas
Tipos de reacciones:
Sustitución aromática electrófila: El compuesto puede sufrir nuevas reacciones de sustitución aromática electrófila debido a la presencia del anillo de benceno. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y agentes sulfonantes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o limaduras de hierro en condiciones ácidas.
Oxidación: El grupo isopropilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes fuertes como el permanganato de potasio.
Reactivos y condiciones comunes:
Halogenación: Cloro o bromo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Reducción: Gas hidrógeno con paladio sobre carbono o limaduras de hierro en ácido clorhídrico.
Oxidación: Permanganato de potasio en un medio alcalino.
Principales productos formados:
Derivados de aminobenceno: de la reducción.
Derivados de ácido carboxílico: de la oxidación.
Derivados de benceno halogenado: de la sustitución aromática electrófila.
Aplicaciones Científicas De Investigación
Química:
Intermedio en síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Desarrollo de catalizadores: Se emplea en el desarrollo de nuevos sistemas catalíticos para diversas reacciones químicas.
Biología y medicina:
Investigación farmacéutica: Se ha investigado su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Estudios bioquímicos: Se utiliza en estudios para comprender la interacción de los grupos sulfonilo y nitro con las moléculas biológicas.
Industria:
Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y resinas.
Productos químicos agrícolas: Se ha explorado su uso en la síntesis de productos químicos agrícolas.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de interacciones que involucran sus grupos funcionales:
Grupo nitro: Actúa como un grupo atractor de electrones, influyendo en la reactividad del anillo de benceno.
Grupo isopropilsulfonilo: Proporciona impedimento estérico y puede participar en enlaces de hidrógeno, lo que afecta la solubilidad y reactividad del compuesto.
Dianas moleculares y vías:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, particularmente aquellas involucradas en reacciones redox.
Vías de transducción de señales: Puede afectar las vías de señalización celular al interactuar con receptores o proteínas específicos.
Comparación Con Compuestos Similares
Compuestos similares:
Benceno, 1-[(1-metiletil)sulfonil]-: Estructura similar pero carece del grupo nitro.
Benceno, 1-nitro-4-sulfonil-: Estructura similar pero con un grupo sulfonilo diferente.
Singularidad:
Grupos funcionales duales: La presencia de ambos grupos nitro e isopropilsulfonilo hace que este compuesto sea único, proporcionando una combinación de efectos electrónicos y estéricos que influyen en su reactividad y aplicaciones.
Propiedades
Número CAS |
7205-84-7 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1-nitro-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
Clave InChI |
KVSMDNHFSHTGMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11970096.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970112.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970114.png)
![3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970122.png)
![7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970127.png)

![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11970132.png)

![7-Methoxy-2-phenyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970136.png)
![ethyl 2-(acetylamino)-6-[(E)-{[3-(diethylamino)propyl]imino}methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B11970144.png)

